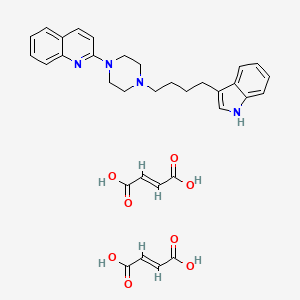
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one is a heterocyclic organic compound that belongs to the class of tetrazines. Tetrazines are known for their unique structural properties and reactivity, making them valuable in various scientific and industrial applications. The compound’s structure consists of a six-membered ring containing four nitrogen atoms and two methyl groups attached to the second and fourth positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tetrazine derivatives.
Substitution: The methyl groups and nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted tetrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized tetrazine derivatives, which can have different properties and applications depending on the nature of the substituents and the degree of oxidation.
Applications De Recherche Scientifique
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-1,2,4,5-tetrazinan-3-one can be compared with other similar compounds, such as:
1,2,4,5-Tetrazine: The parent compound of the tetrazine family, known for its high reactivity and use in various chemical reactions.
3,6-Dimethyl-1,2,4,5-tetrazine: Another derivative with different substitution patterns, leading to variations in reactivity and applications.
1,2,4-Triazine: A related compound with one less nitrogen atom in the ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
74808-99-4 |
|---|---|
Formule moléculaire |
C4H10N4O |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C4H10N4O/c1-7-4(9)8(2)6-3-5-7/h5-6H,3H2,1-2H3 |
Clé InChI |
DOQAWRXXPRKQHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(NCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


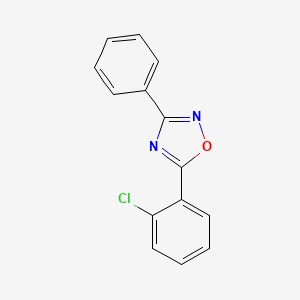
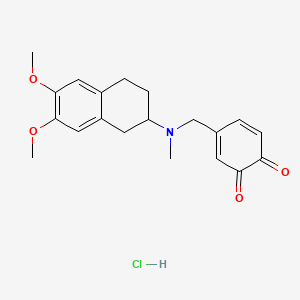

![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)


![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
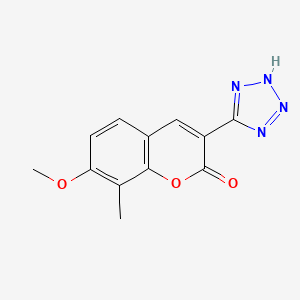

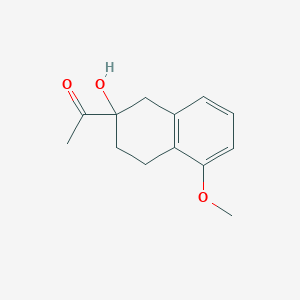
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

